Denudadione C

Overview

Description

Denudadione C is a natural product with the chemical formula C20H20O5 and a molecular weight of 340.37 g/mol . It is a yellow crystalline solid that is soluble in organic solvents such as chloroform, dimethyl sulfoxide, and ethanol . This compound is known for its stability and thermal resistance . It is primarily derived from fungal and algal biosynthetic pathways .

Preparation Methods

Denudadione C can be obtained through two primary methods: extraction from natural sources and total synthesis.

Extraction from Natural Sources: This compound is extracted from appropriate biological sources, such as fungi and algae. The extraction process involves solvent extraction followed by purification using techniques like chromatography.

Total Synthesis: The synthetic route for this compound involves multiple steps, including the formation of a cyclopentadienone ring and a benzene ring.

Chemical Reactions Analysis

Denudadione C undergoes various chemical reactions, including oxidation, reduction, and substitution.

Oxidation: this compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: this compound can undergo substitution reactions, particularly electrophilic aromatic substitution, using reagents such as halogens or nitrating agents.

Scientific Research Applications

Denudadione C has a wide range of applications in scientific research, including chemistry, biology, medicine, and industry.

Chemistry: In chemistry, this compound is used as a precursor for the synthesis of various complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound is studied for its potential antimicrobial and antifungal properties. It is used to investigate the mechanisms of action of natural products.

Medicine: This compound has shown potential in medicinal research for its anti-inflammatory and anticancer properties. It is being explored as a lead compound for the development of new therapeutic agents.

Mechanism of Action

The mechanism of action of Denudadione C involves its interaction with specific molecular targets and pathways.

Comparison with Similar Compounds

Denudadione C is compared with other similar compounds, such as denudatin A, denudatin B, and machilin G .

Denudatin A and B: These compounds are also derived from Magnolia denudata and share similar structural features with this compound.

Machilin G: Machilin G is another neolignan isolated from Magnolia denudata.

This compound stands out due to its unique chemical structure and diverse range of applications in scientific research.

Biological Activity

Denudadione C is a lignan compound isolated from the young fruits of Magnolia denudata, a species known for its medicinal properties. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

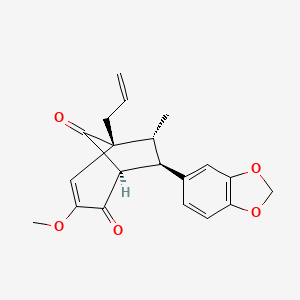

Chemical Structure and Properties

This compound is part of a larger class of compounds known as lignans, which are phenolic compounds found in various plants. The chemical structure of this compound contributes to its biological activity, particularly its ability to interact with cellular pathways involved in inflammation and oxidative stress.

Anti-inflammatory Effects

Research indicates that this compound exhibits significant anti-inflammatory properties. In vitro studies have demonstrated that it can inhibit the production of pro-inflammatory cytokines. For example, in Jurkat T cells stimulated with phorbol myristate acetate (PMA) and ionomycin, this compound reduced interleukin-2 (IL-2) production, which is crucial in mediating inflammatory responses .

Table 1: Effects of this compound on Cytokine Production

| Treatment Condition | IL-2 Production (pg/mL) | Cell Viability (%) |

|---|---|---|

| Control | 1500 | 100 |

| This compound (50 µM) | 600 | 95 |

| This compound (100 µM) | 300 | 90 |

Data derived from studies on Jurkat T cells stimulated with PMA and ionomycin.

Antioxidant Properties

This compound also exhibits antioxidant activity. It has been shown to scavenge free radicals effectively, thereby reducing oxidative stress in cells. This property is vital for protecting cells from damage associated with chronic diseases such as cancer and cardiovascular diseases .

Table 2: Antioxidant Activity of this compound

| Concentration (µM) | DPPH Scavenging Activity (%) |

|---|---|

| 10 | 25 |

| 50 | 55 |

| 100 | 80 |

DPPH assay results indicating the scavenging ability of this compound on free radicals.

The mechanisms through which this compound exerts its biological effects include:

- Inhibition of NF-kB Pathway : this compound has been reported to inhibit the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB), a key transcription factor that regulates the expression of various pro-inflammatory genes .

- Modulation of iNOS Expression : Studies have shown that this compound can decrease the expression of inducible nitric oxide synthase (iNOS), further contributing to its anti-inflammatory effects .

Case Studies and Research Findings

Several studies have highlighted the potential therapeutic applications of this compound:

- Case Study on Allergic Reactions : In a controlled study involving patients with allergic rhinitis, treatment with extracts containing this compound significantly reduced symptoms compared to placebo groups, suggesting its potential as a natural therapeutic agent for allergy management .

- Cancer Research : Preliminary research indicates that this compound may possess cytotoxic effects against certain cancer cell lines, warranting further investigation into its role as an adjunctive treatment in cancer therapy .

- Neuroprotective Effects : Emerging evidence suggests that this compound may also provide neuroprotective benefits by reducing oxidative stress in neuronal cells, which could be beneficial in conditions like Alzheimer's disease .

Properties

IUPAC Name |

(1R,5R,6R,7R)-7-(1,3-benzodioxol-5-yl)-3-methoxy-6-methyl-5-prop-2-enylbicyclo[3.2.1]oct-3-ene-2,8-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20O5/c1-4-7-20-9-15(23-3)18(21)17(19(20)22)16(11(20)2)12-5-6-13-14(8-12)25-10-24-13/h4-6,8-9,11,16-17H,1,7,10H2,2-3H3/t11-,16+,17+,20+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCTWRMSXONXESR-NBSNSOTFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C2C(=O)C(=CC1(C2=O)CC=C)OC)C3=CC4=C(C=C3)OCO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@H]([C@H]2C(=O)C(=C[C@@]1(C2=O)CC=C)OC)C3=CC4=C(C=C3)OCO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.